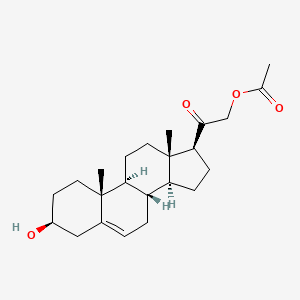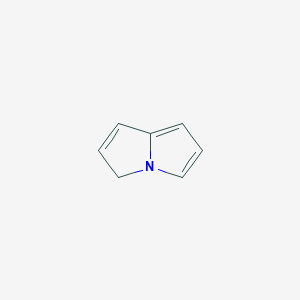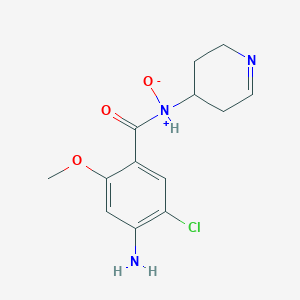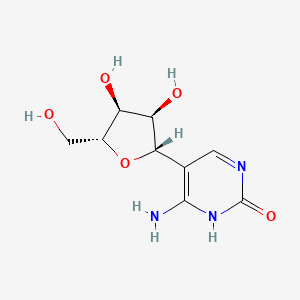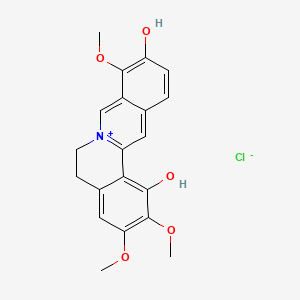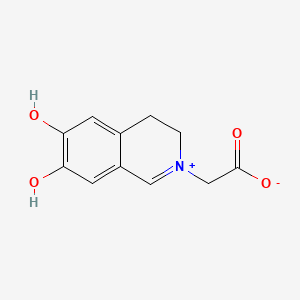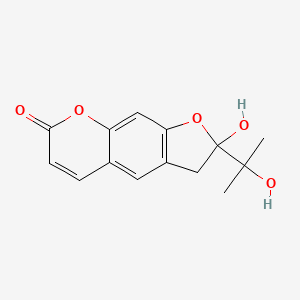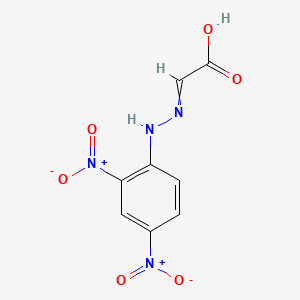
Glyoxylate 2,4-dinitrophenylhydrazone
説明
Synthesis Analysis
The synthesis of GDNPH involves a condensation reaction where 2 moles of glyoxylate yield 1 mole each of tartronic semi-aldehyde and carbon dioxide . The tartronic semi-aldehyde thus formed is afterwards reduced to glyceric acid .
Molecular Structure Analysis
The molecular structure of GDNPH was determined through spectroscopic techniques . Density Functional Theory (DFT) calculations were carried out to investigate the electronic and molecular structures . The computational data obtained from 1H NMR calculations were quite compatible with the experimental results .
Chemical Reactions Analysis
GDNPH readily reacts with carbonyls in acidic conditions to form a 2,4-dinitrophenylhydrazone derivative . The reaction proceeds through a nucleophilic addition to the carbonyl moiety, followed by elimination of water to form hydrazone .
Physical And Chemical Properties Analysis
GDNPH is a yellow crystalline powder that is soluble in organic solvents such as ethanol, acetone, and chloroform. The molecular weight of GDNPH is 254.16 g/mol.
科学的研究の応用
Analysis of Glyoxylate in Biological Samples : Glyoxylate 2,4-dinitrophenylhydrazone is used in high-performance liquid chromatographic methods for determining glyoxylate in biological samples, such as rat liver. This method involves converting alpha-keto acids to their corresponding 2,4-dinitrophenylhydrazones (Funai & Ichiyama, 1986).
Studying Bacterial Metabolism : This compound is utilized in research on bacterial metabolism. For example, in studies involving Pseudomonas sp., glyoxylate 2,4-dinitrophenylhydrazone is formed during the oxidation of certain compounds, indicating its role in understanding microbial degradation processes (Gamar & Gaunt, 1971).
Thin-Layer Chromatography : It's used in thin-layer chromatography for the separation and identification of keto acids, which are important in various metabolic processes. This application is significant in analytical biochemistry for studying metabolic intermediates (Berlet, 1968).
Research in Dermatology : Glyoxylate 2,4-dinitrophenylhydrazone has been used in dermatological research, particularly in studying metabolic pathways like the glyoxylate shunt in mammalian skin (Brown & Box, 1968).
Carbohydrate Analysis : In the field of carbohydrate chemistry, it's used for the periodate oxidation analysis of carbohydrates. This application is crucial for elucidating the structures of carbohydrates (Honda & Kakehi, 1978).
Research on Radiation Sensitizers : It has been identified as a product in the fragmentation of reduced 2-nitroimidazole radiosensitizers, indicating its role in radiation oncology research (Raleigh & Liu, 1984).
Anticancer Research : Glyoxylate 2,4-dinitrophenylhydrazone derivatives are studied for their anticancer properties. This includes the development and testing of various analogs for enhanced anticancer activity (Morgan et al., 2003).
Safety And Hazards
特性
IUPAC Name |
2-[(2,4-dinitrophenyl)hydrazinylidene]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O6/c13-8(14)4-9-10-6-2-1-5(11(15)16)3-7(6)12(17)18/h1-4,10H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIUGEKEJZNTPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953550 | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Glyoxylate 2,4-dinitrophenylhydrazone | |
CAS RN |
3158-42-7 | |
| Record name | Glyoxylate 2,4-dinitrophenylhydrazone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003158427 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [2-(2,4-Dinitrophenyl)hydrazinylidene]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953550 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



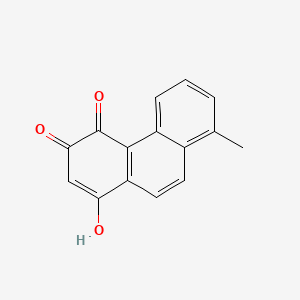
![17-(5,6-Dimethylhept-3-en-2-yl)-10,13-dimethyl-1,2,9,11,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1200106.png)
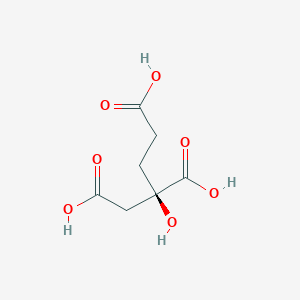
![(3S,5S,8R,9S,10S,13S,14S,17S)-17-[(1S)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1200113.png)
